4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC14989370
Molecular Formula: C19H13BrO3
Molecular Weight: 369.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H13BrO3 |
|---|---|
| Molecular Weight | 369.2 g/mol |
| IUPAC Name | 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-methylchromen-2-one |
| Standard InChI | InChI=1S/C19H13BrO3/c1-10-3-5-17-14(7-10)15(9-18(21)22-17)19-11(2)13-8-12(20)4-6-16(13)23-19/h3-9H,1-2H3 |
| Standard InChI Key | ITAWXEUVSXIZTL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=C(O3)C=CC(=C4)Br)C |
Introduction
Chemical Formula and Molecular Weight
-
Chemical Formula: The compound's chemical formula would be derived from its benzofuran and coumarin components. For a benzofuran like 5-bromo-4-methylisobenzofuran-1(3H)-one, the formula is . Coumarins typically have a formula like for the base structure. Combining these with additional methyl and bromo substituents would yield a more complex formula.
-
Molecular Weight: This would depend on the exact formula but would be significantly higher than the base coumarin due to the added benzofuran moiety and substituents.
Synthesis
The synthesis of such compounds typically involves multi-step reactions, including condensation reactions to form the coumarin ring and subsequent substitution reactions to introduce the benzofuran moiety. N-bromosuccinimide (NBS) is commonly used for bromination reactions .
Potential Biological Activities
Compounds with benzofuran and coumarin structures have been explored for their biological activities, including antiproliferative effects. For example, brominated benzofurans have shown selective toxicity against certain cancer cell lines . Coumarin derivatives are also known for their potential as antiproliferative agents .
Research Findings
While specific research findings on 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one are not available, related compounds have shown promise in various biological assays:
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Brominated Benzofurans | Anticancer activity against leukemic cell lines | |
| Coumarin Derivatives | Antiproliferative effects |
Future Directions
Future research should focus on synthesizing this compound and evaluating its biological activities, including anticancer potential and other pharmacological effects. Additionally, exploring its chemical properties and stability under various conditions will be crucial for potential applications.
Given the lack of specific information on this compound in the search results, further investigation into scientific literature and databases is recommended to gather detailed data on its synthesis, properties, and biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume